Ethyl 2-formylnicotinate
Description
Significance of Nicotinic Acid Derivatives in Heterocyclic Chemistry
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in heterocyclic chemistry. acs.org The pyridine (B92270) ring, a core component of nicotinic acid, is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netbenthamscience.com The derivatization of nicotinic acid, particularly through esterification to form nicotinate (B505614) esters, provides a strategic entry point for constructing complex molecular architectures. researchgate.net These derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netum.edu.my The ability to introduce various functional groups onto the pyridine ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological interactions. researchgate.net
Overview of Formyl-Substituted Pyridines as Key Synthetic Intermediates
Formyl-substituted pyridines, or pyridine aldehydes, are highly valuable synthetic intermediates due to the reactivity of the aldehyde group. researchgate.net This functional group can participate in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. The presence of a formyl group on the electron-deficient pyridine ring enhances its electrophilicity, making it a key precursor for the synthesis of various fused heterocyclic systems and substituted pyridines. vulcanchem.comclockss.org The synthesis of these formyl-substituted pyridines can be achieved through several methods, including the oxidation of corresponding hydroxymethylpyridines and formylation reactions like the Vilsmeier-Haack reaction. researchgate.netvulcanchem.com
Academic and Research Landscape of Ethyl 2-formylnicotinate
This compound (CAS No. 21908-07-6) is a specific example of a multifunctionalized pyridine derivative that has garnered attention in synthetic chemistry. chemicalbook.comchemsrc.com Its structure combines the features of a nicotinate ester and a formyl-substituted pyridine, offering multiple reaction sites for further chemical modification. Research on this compound and its analogs has explored their utility in the synthesis of various heterocyclic compounds. For instance, it can serve as a precursor for the preparation of fused pyridine systems like furo[3,4-b]pyridin-5(7H)-one. chemsrc.com The strategic placement of the formyl and ethyl ester groups at the 2- and 3-positions of the pyridine ring, respectively, allows for regioselective reactions, making it a valuable tool for building complex molecular frameworks. zenodo.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Boiling Point | 286.6±25.0 °C (Predicted) |
| Density | 1.204±0.06 g/cm³ (Predicted) |
| pKa | 1.34±0.10 (Predicted) |
| Storage Temperature | 2-8°C |
| Table based on data from ChemicalBook. chemicalbook.com |
Related Formyl-Substituted Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-Formylnicotinate | C₈H₇NO₃ | 165.15 |
| Ethyl 4-formylnicotinate | C₉H₉NO₃ | 179.17 |
| Ethyl 2-formylisonicotinate | C₉H₉NO₃ | 179.17 |
| Methyl 6-formylnicotinate | C₈H₇NO₃ | 165.15 |
| Table compiled from various sources. vulcanchem.comambeed.comaccelachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-formylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTNTHAZMFWQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Formylnicotinate and Its Derivatives
Classical and Contemporary Synthetic Routes to Ethyl 2-formylnicotinate Analogs
The synthesis of this compound and its analogs can be approached through various methodologies, ranging from traditional multi-step sequences to more modern and efficient one-pot and cascade reactions. These methods often start from simple, readily available precursors and employ a range of specific reagents and catalysts to achieve the desired molecular architecture.
Multi-step Synthesis Strategies from Readily Available Precursors
Multi-step synthesis is a foundational approach in organic chemistry that allows for the systematic construction of complex molecules from simpler starting materials. fiveable.memsu.edu This strategy involves a sequence of reactions where each step yields an intermediate compound that is then used in the subsequent reaction. fiveable.me The synthesis of this compound analogs can be achieved through such a planned sequence, often involving the construction of the pyridine (B92270) ring followed by the introduction or modification of the formyl and ester functional groups.
A common strategy involves the initial synthesis of a substituted pyridine ring, which can then be functionalized. For instance, the Hantzsch pyridine synthesis, a classic method, can be adapted to produce dihydropyridine (B1217469) intermediates that are subsequently oxidized to the aromatic pyridine ring. While the traditional Hantzsch synthesis provides symmetrically substituted pyridines, modern variations allow for the synthesis of unsymmetrical analogs. researchgate.net
Another multi-step approach could involve starting with a pre-existing pyridine derivative, such as nicotinic acid. The synthesis of nicotinic acid itself can be achieved from simple precursors like 2-methyl-5-ethylpyridine through oxidation. beilstein-journals.org Once the nicotinic acid scaffold is obtained, a series of functional group interconversions can be performed. This might include the esterification of the carboxylic acid to an ethyl ester and the subsequent introduction of a formyl group at the 2-position. researchgate.net The introduction of the formyl group can be challenging and may require a protected hydroxymethyl group that is later oxidized. For example, methyl 6-(hydroxymethyl)nicotinate can be oxidized to methyl 6-formylnicotinate in high yield using manganese(IV) oxide. vulcanchem.com A similar approach could be envisioned for the synthesis of this compound.
Table 1: Examples of Multi-step Synthesis Strategies for Nicotinate (B505614) Analogs
| Starting Material | Key Transformation(s) | Product Analog | Reference(s) |
| 2-Methyl-5-ethylpyridine | Oxidation | Nicotinic acid | beilstein-journals.org |
| Nicotinic acid | Esterification, Functionalization | Nicotinic acid derivatives | researchgate.net |
| Methyl 6-(hydroxymethyl)nicotinate | Oxidation with MnO2 | Methyl 6-formylnicotinate | vulcanchem.com |
| 3-Bromo-4-carboxaldehyde | Addition of allyl Grignard, MOM-protection, Formylation | Tricyclic nicotine (B1678760) analog precursor | citycollegekolkata.org |
One-Pot and Cascade Reactions in Nicotinate Synthesis
To improve efficiency and reduce waste, one-pot and cascade reactions have become increasingly popular in organic synthesis. These reactions combine multiple transformations in a single reaction vessel, avoiding the need for isolation and purification of intermediates. google.comgoogle.com
One example of a one-pot process is the synthesis of racemic nicotine starting from ethyl nicotinate. google.comgoogle.com While the final product is not an this compound analog, the initial steps demonstrate the potential of one-pot methodologies in modifying the ethyl nicotinate scaffold. This particular synthesis involves the condensation of ethyl nicotinate with N-vinylpyrrolidone in the presence of a base. google.com
Cascade reactions, where a single event triggers a series of subsequent transformations, are also employed in the synthesis of nicotinate derivatives. For instance, a copper-catalyzed aminative aza-annulation of an enynyl azide (B81097) with N-fluorobenzenesulfonimide has been reported to produce amino-substituted nicotinate derivatives in a single step. organic-chemistry.org Another example is the base-mediated cascade reaction of α,β-unsaturated ketones and 1,1-enediamines to yield 2-amino-4,6-diarylpyridine derivatives. organic-chemistry.org These methods highlight the potential for constructing highly substituted nicotinate rings in a single, efficient operation.
A biomimetic strategy inspired by the biosynthesis of nicotinic acid from tryptophan has been developed for the synthesis of meta-aminoaryl nicotinates from 3-formyl(aza)indoles. nih.govresearchgate.net This one-pot reaction involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds through an Aldol-type addition and intramolecular cyclization, followed by C–N bond cleavage and re-aromatization. nih.govresearchgate.net
Table 2: One-Pot and Cascade Reactions for Nicotinate Synthesis
| Reaction Type | Starting Materials | Key Features | Product Class | Reference(s) |
| One-pot condensation | Ethyl nicotinate, N-vinylpyrrolidone | Straightforward reaction sequence, minimal solvents | Racemic nicotine precursor | google.comgoogle.com |
| Copper-catalyzed cascade | Enynyl azide, N-fluorobenzenesulfonimide | Single-step synthesis of amino-substituted nicotinates | 5-Amino-nicotinate derivatives | organic-chemistry.orgrsc.org |
| Base-mediated cascade | α,β-Unsaturated ketones, 1,1-enediamines | Formation of 2-amino-4,6-diarylpyridines | Substituted pyridines | organic-chemistry.org |
| Biomimetic one-pot | 3-Formyl(aza)indoles, Propiolates | Mimics biosynthesis, access to ortho-unsubstituted nicotinates | meta-Aminoaryl nicotinates | nih.govresearchgate.net |
Specific Reagents and Catalytic Systems in Formylnicotinate Formation
The formation of the formyl group on the pyridine ring of a nicotinate ester is a critical step that often requires specific reagents and catalysts. The choice of reagent can influence the regioselectivity and yield of the formylation reaction.
The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic rings. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). This approach has been suggested for the synthesis of ethyl 4-formylnicotinate. vulcanchem.com A similar strategy could potentially be adapted for the formylation at the 2-position of ethyl nicotinate, although the electronic properties of the pyridine ring would need to be considered. A one-pot synthesis of 4-chloro or 4-bromonicotinic acid esters has been developed from enamino keto esters using a formylation followed by in situ intramolecular cyclization under optimized Vilsmeier reaction conditions. acs.org
Oxidation of a hydroxymethyl group is another common method to introduce a formyl group. As mentioned earlier, manganese(IV) oxide (MnO2) is an effective reagent for the oxidation of hydroxymethylnicotinates to their corresponding formylnicotinates. vulcanchem.com
Transition metal catalysts also play a crucial role in the synthesis of nicotinate derivatives. Copper-based catalysts are used in various cascade reactions to construct the pyridine ring. organic-chemistry.orgrsc.org For instance, a copper-mediated cleavage of isoxazoles has been developed for the synthesis of nicotinate derivatives. organic-chemistry.org Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce substituents onto the pyridine ring. rsc.org
Table 3: Reagents and Catalysts in Formylnicotinate Synthesis
| Reagent/Catalyst | Reaction Type | Function | Example Application | Reference(s) |
| POCl3 / DMF | Vilsmeier-Haack Reaction | Formylation | Synthesis of ethyl 4-formylnicotinate | vulcanchem.comacs.org |
| MnO2 | Oxidation | Oxidation of hydroxymethyl group to formyl group | Synthesis of methyl 6-formylnicotinate | vulcanchem.com |
| Copper(I) chloride (CuCl) | Cascade Reaction | Catalyzes aminative aza-annulation | Synthesis of 5-amino-nicotinate derivatives | organic-chemistry.orgrsc.org |
| Palladium(II) acetate (B1210297) (Pd(OAc)2) | Cross-Coupling Reaction | Catalyzes C-C bond formation | Suzuki-Miyaura reactions of halonicotinates | rsc.org |
Directed Functionalization Strategies for Pyridine-2-formyl Esters
The functionalization of the pyridine ring in pyridine-2-formyl esters allows for the introduction of a wide range of substituents, leading to diverse derivatives with potentially interesting properties. Directed functionalization strategies utilize a directing group to control the regioselectivity of the reaction, enabling the modification of specific positions on the pyridine ring.
Regioselective Halogenation and Introduction of Diverse Substituents
Halogenated pyridines are valuable intermediates in organic synthesis, as the halogen atom can be easily replaced by other functional groups through cross-coupling reactions. rsc.org The regioselective halogenation of pyridine derivatives can be achieved through various methods.
One approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards nucleophilic attack and can direct halogenation to the 2- and 6-positions. researchgate.net A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides under mild conditions has been reported, providing a practical route to 2-halo-substituted pyridines. researchgate.net
Transition-metal-free methods for the regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite (B76162) or bromite (B1237846) as the halogen source have also been developed. rsc.org These methods provide an efficient way to form C-Cl or C-Br bonds at the 3-position of the imidazo[1,2-a]pyridine (B132010) core.
The introduction of other substituents can be achieved through various C-H functionalization reactions. Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has enabled the direct functionalization of pyridine C-H bonds. beilstein-journals.orgnih.gov Directing groups, such as amides or other nitrogen-containing functionalities, can be used to control the regioselectivity of these reactions. For example, the use of a pivaloyl-protected amino group as a directing group has been shown to facilitate the C3-alkenylation of pyridines. nih.gov
Table 4: Regioselective Functionalization of Pyridine Derivatives
| Reaction Type | Reagent/Catalyst | Directing Group | Position Functionalized | Product Class | Reference(s) |
| Halogenation | Oxalyl chloride/halide source | N-oxide | C2 | 2-Halo-pyridines | researchgate.net |
| Halogenation | Sodium chlorite/bromite | None (on imidazo[1,2-a]pyridine) | C3 | 3-Halo-imidazo[1,2-a]pyridines | rsc.org |
| Alkenylation | Rh(III) catalyst | N-(2-pyridyl)pivalamide | C3 | C3-Alkenylated pyridines | nih.gov |
| Arylation | Ru catalyst | N-(quinolin-8-yl)carboxamide | C4 of quinoline | C4-Arylated quinolines | nih.gov |
Selective Formylation and Esterification Techniques for Nicotinate Scaffolds
The selective introduction of a formyl group at the 2-position of an ethyl nicotinate scaffold is a key challenge. As discussed previously, the Vilsmeier-Haack reaction and the oxidation of a corresponding hydroxymethyl group are potential methods. vulcanchem.com Ortho-lithiation followed by quenching with a formylating agent like DMF is another powerful strategy for the regioselective formylation of aromatic rings, including pyridines. citycollegekolkata.org For instance, the formylation of a protected pyridine derivative was achieved in high yield by treatment with n-BuLi at low temperature followed by the addition of DMF. citycollegekolkata.org
Selective esterification of nicotinic acid derivatives is generally more straightforward. Standard esterification methods, such as Fischer esterification (reaction with ethanol (B145695) in the presence of a strong acid catalyst), can be used. researchgate.net Alternatively, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the esterification of nicotinic acid with an alcohol under mild conditions. doi.org The esterification of nicotinic acid with various alcohols, including complex ones, has been reported using this method. doi.org For more sensitive substrates, conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol in the presence of a base is a common and effective technique. google.com
Table 5: Selective Formylation and Esterification Techniques
| Transformation | Method | Reagents | Key Features | Reference(s) |
| Formylation | Ortho-lithiation | n-BuLi, DMF | High regioselectivity at low temperature | citycollegekolkata.org |
| Formylation | Vilsmeier-Haack | POCl3, DMF | Suitable for electron-rich rings | vulcanchem.comacs.org |
| Esterification | Fischer Esterification | Ethanol, Acid catalyst | Equilibrium-driven, simple reagents | researchgate.net |
| Esterification | DCC Coupling | DCC, Alcohol | Mild conditions, good for sensitive substrates | doi.org |
| Esterification | Acid Chloride Formation | Thionyl chloride, Alcohol, Base | High yielding, versatile | google.com |
Compound Index
Modern Approaches in Sustainable Formylnicotinate Synthesis
The development of sustainable chemical processes is a paramount goal in modern organic synthesis, driven by the need to minimize environmental impact and enhance efficiency. In the context of producing valuable heterocyclic compounds like this compound and its derivatives, green chemistry principles are increasingly being integrated into synthetic strategies. These modern approaches prioritize the reduction of hazardous waste, energy consumption, and the use of toxic materials. Methodologies such as solvent-free reactions, microwave-assisted protocols, and catalyst-free transformations represent significant strides toward achieving these sustainable objectives in the synthesis of formylnicotinates.
Solvent-Free Methodologies in Organic Synthesis
Solvent-free synthesis, or neat reaction, is a green chemistry technique that involves conducting chemical reactions without the use of conventional organic solvents. researchgate.net This approach offers substantial environmental benefits by eliminating solvent-related waste, reducing toxicity, and simplifying purification processes. researchgate.net Reactions are often facilitated by grinding, heating, or microwave irradiation, which enhances molecular mobility in the solid or molten state. researchgate.net
While specific literature on the solvent-free synthesis of this compound is not abundant, the principles have been successfully applied to the synthesis of various pyridine derivatives. For instance, a one-pot, solvent-free synthesis of 2,4,6-trisubstituted pyridines has been developed by condensing aldehydes, ketones, and ammonium (B1175870) acetate using Montmorillonite K10 clay as a catalyst. scirp.org This method demonstrates the feasibility of constructing the pyridine core under solventless conditions with high efficiency. Another approach involves the reaction of acetophenone (B1666503) oximes with aldehydes at elevated temperatures without any solvent to produce 2,4,6-triarylpyridines in excellent yields. thieme-connect.com
These methodologies highlight the potential for developing a solvent-free route to this compound precursors. For example, a key intermediate, ethyl 2-(hydroxymethyl)nicotinate, could potentially be oxidized to the target aldehyde under solvent-free conditions, perhaps using a solid-supported oxidizing agent. The advantages of such a process would include reduced environmental footprint, operational simplicity, and potentially higher yields due to the absence of solvent-related side reactions.
Table 1: Examples of Solvent-Free Synthesis of Pyridine Derivatives
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde, Acetophenone, Ammonium Acetate | Montmorillonite K10, 120°C | 2,4,6-Triphenylpyridine | 95% | scirp.org |
| 4-Chlorobenzaldehyde, Acetophenone, Ammonium Acetate | Montmorillonite K10, 120°C | 4-(4-chlorophenyl)-2,6-diphenylpyridine | 97% | scirp.org |
| Acetophenone oxime, Benzaldehyde | Heat, 200°C, 3h | 2,4,6-Triphenylpyridine | 92% | thieme-connect.com |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. scirp.org This non-conventional energy source has become a powerful tool in green chemistry, enabling the rapid and efficient synthesis of a wide array of organic molecules, including heterocyclic compounds. ajrconline.orgcem.com
The application of microwave irradiation has been documented in the synthesis of various nicotinate derivatives. For example, the esterification of nicotinic acid with ethanol using sulfuric acid as a catalyst is significantly accelerated under microwave irradiation. ajrconline.org Furthermore, microwave heating has been effectively used in the oxidation of alcohols to aldehydes and ketones. scirp.orgresearchgate.net Protocols using oxidants like cetyltrimethylammonium chlorochromate (CTMACC) or aqueous hydrogen peroxide under microwave irradiation have shown to be highly efficient, often completing the transformation in minutes. scirp.orgresearchgate.net
A plausible and sustainable route to this compound involves the microwave-assisted oxidation of ethyl 2-(hydroxymethyl)nicotinate. nih.gov This approach would leverage the benefits of microwave heating to achieve a rapid, clean, and high-yielding conversion to the desired aldehyde, minimizing the potential for over-oxidation to the corresponding carboxylic acid, a common side reaction in conventional oxidation processes. scirp.org
Table 2: Microwave-Assisted Oxidation of Alcohols to Carbonyl Compounds
| Substrate | Oxidant/Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl alcohol | CTMACC | 5 | 95% | scirp.org |
| 1-Phenylethanol | CTMACC | 8 | 92% | scirp.org |
| Cyclohexanol | 30% H₂O₂ / Na₂WO₄/Aliquat 336 | 15 | 92% | researchgate.net |
Catalyst-Free and Activator-Free Transformations
The development of catalyst-free and activator-free synthetic methods represents a significant advancement in sustainable chemistry. These reactions proceed without the need for metal catalysts or chemical activators, which are often toxic, expensive, and require removal from the final product. Such transformations simplify reaction procedures and workups, reduce waste, and align closely with the principles of atom economy. tandfonline.com
While specific catalyst-free methods for the direct synthesis of this compound are not well-documented, related transformations have been achieved under these conditions. For instance, the N-formylation of various primary and secondary amines has been successfully carried out using ethyl formate (B1220265) as both the formylating agent and the solvent, or under solvent-free conditions, without any catalyst. tandfonline.com These reactions, though involving N-formylation rather than C-formylation, demonstrate that formylation can proceed efficiently under mild, catalyst-free conditions.
Recently, catalyst-free methods for the synthesis of complex heterocyclic systems like 1,2,4-triazolo[1,5-a]pyridines have been established using microwave irradiation, showcasing the potential of combining these green techniques. mdpi.com Applying this philosophy to this compound, one could envision a pathway where a precursor is transformed under thermal or microwave conditions without the aid of a catalyst. For example, the thermal decomposition of a suitable precursor, or a rearrangement reaction, could potentially yield the target aldehyde. The development of such a route would be a significant step towards an ideally sustainable synthesis.
Table 3: Catalyst-Free N-Formylation of Amines
| Amine | Formylating Agent | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Ethyl Formate | Reflux | 6 | 95% | tandfonline.com |
| Benzylamine | Ethyl Formate | Reflux | 2 | 98% | tandfonline.com |
| Pyrrolidine | Ethyl Formate | Reflux | 1 | 96% | tandfonline.com |
Elucidation of Reaction Mechanisms and Pathways Involving Ethyl 2 Formylnicotinate
Fundamental Reaction Pathways Governed by Formyl and Ester Functionalities
The reactivity of ethyl 2-formylnicotinate is primarily dictated by its two key functional groups: the formyl (-CHO) group and the ethyl ester (-COOCH₂CH₃) group, attached to a pyridine (B92270) ring. The interplay of these groups on the electron-deficient pyridine core gives rise to a variety of reaction pathways.
The formyl group at the 2-position of the pyridine ring is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring enhances the electrophilicity of the formyl carbon, making it more susceptible to reaction with nucleophiles compared to analogous aromatic aldehydes. vulcanchem.com This increased reactivity is a cornerstone of its synthetic utility.
Common nucleophilic addition reactions involving the formyl group include:
Reduction: The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Condensation Reactions: this compound can participate in condensation reactions with various nucleophiles. For instance, it can react with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel-type condensations. srmist.edu.in These reactions are fundamental in the synthesis of more complex heterocyclic systems. The Claisen-Schmidt condensation, a reaction between an aldehyde and a ketone, provides a pathway to α,β-unsaturated ketones. srmist.edu.in
Grignard and Organolithium Reagents: Carbon nucleophiles, such as Grignard reagents and organolithium compounds, can add to the formyl group to form secondary alcohols. tcichemicals.com
The general mechanism for nucleophilic addition to the formyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. gcwgandhinagar.comwikipedia.orgmatanginicollege.ac.in The presence of two electron-withdrawing groups, the formyl and ethyl ester groups, further deactivates the ring.
When electrophilic substitution does occur, it is directed to specific positions on the pyridine ring. The nitrogen atom pulls electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions. gcwgandhinagar.comquora.com This leaves the meta (3- and 5-) positions as the most electron-rich and therefore the most likely sites for electrophilic attack. quora.comatlas.orgquimicaorganica.org Therefore, in this compound, any electrophilic substitution would be predicted to occur at the 5-position.
However, direct electrophilic substitution on such a deactivated pyridine ring is often difficult to achieve and may require harsh reaction conditions. quimicaorganica.org Friedel-Crafts alkylation and acylation reactions, for example, are generally unsuccessful on pyridine itself as they tend to result in reaction at the nitrogen atom. wikipedia.orgquimicaorganica.org To facilitate electrophilic substitution, the pyridine nitrogen can be converted to a pyridine-N-oxide, which activates the ring, particularly at the 2- and 4-positions. wikipedia.orgmatanginicollege.ac.in
While specific research on radical reactions of this compound is not extensively documented, the broader field of pyridine chemistry includes a variety of radical-mediated transformations. beilstein-journals.org These reactions often involve the generation of radical species that can then react with the pyridine ring or its substituents.
Radical Alkylation: Methods for the radical monoalkylation of pyridines have been developed using N-alkoxypyridinium salts and organoboranes under radical chain conditions. nih.gov This suggests that derivatives of this compound could potentially undergo similar transformations.
Photoredox Catalysis: Visible-light induced photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines. frontiersin.org This methodology often involves the formation of radical intermediates through single-electron transfer processes. For example, purple light has been used to promote the radical coupling of bromopyridines with Grignard reagents without a transition metal catalyst. organic-chemistry.org Such approaches could potentially be adapted for the modification of this compound.
Radical Cyclizations: Radical cyclization reactions are also known in related heterocyclic systems. For instance, the addition of oxygen-centered radicals to a cyclodecyne (B1206684) can initiate a cascade of radical reactions, including a 1,5-hydrogen atom transfer and subsequent cyclization. beilstein-journals.org
The mechanism of these radical reactions typically involves an initiation step to generate a radical, a propagation step where the radical reacts with the substrate to form a new radical, and a termination step. libretexts.org In the context of photoredox catalysis, a photocatalyst absorbs light and initiates an electron transfer process, leading to the formation of radical ions.
Detailed Mechanistic Investigations of Formylnicotinate Transformations
The reactions of this compound and related compounds often proceed through complex mechanisms that have been the subject of detailed investigations, including computational studies.
Cyclization and condensation reactions involving derivatives of this compound can proceed through either concerted or stepwise mechanisms. The specific pathway often depends on the reactants, reaction conditions, and the nature of any catalysts present.
Claisen Condensation: The Claisen condensation, which forms a β-keto ester from two ester molecules, proceeds through a stepwise mechanism. libretexts.orglibretexts.org The reaction is initiated by the deprotonation of the α-carbon of one ester molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule to form a tetrahedral intermediate. libretexts.orgorganicchemistrytutor.com This intermediate subsequently collapses, expelling an alkoxide leaving group to form the β-keto ester product. libretexts.orgorganicchemistrytutor.com Intramolecular versions of this reaction, known as the Dieckmann cyclization, are also common and follow a similar stepwise mechanism to form cyclic β-keto esters. libretexts.orgopenstax.org
[4+2] Cycloadditions: In contrast, some cycloaddition reactions can exhibit characteristics of both concerted and stepwise pathways. Theoretical analysis of the dearomative heterocyclic [4+2] cycloaddition between a pyridinium (B92312) ion and an enol ether revealed a stepwise mechanism with the formation of an intermediate. researchgate.net However, other pericyclic reactions, such as the ene reaction, can be highly asynchronous, existing on the boundary between a concerted and a stepwise mechanism. nih.gov Computational studies have shown that for some reactions, stepwise pathways involving biradical or zwitterionic intermediates can be competitive with concerted pathways. acs.org
The determination of whether a reaction is concerted or stepwise often relies on a combination of experimental evidence, such as kinetic isotope effects, and computational modeling. nih.gov
Understanding the structure and energy of the transition state is crucial for elucidating the mechanism of catalyzed reactions. nih.gov Computational chemistry plays a significant role in modeling these transient species.
Enzyme Catalysis: In enzymatic reactions, the enzyme stabilizes the transition state of the reaction it catalyzes, thereby lowering the activation energy. nih.gov Transition state analysis using a combination of kinetic isotope effects and quantum chemistry can provide a detailed picture of the enzymatic transition state. nih.gov For some enzymes, it has been found that there is not a single, unique transition state, but rather a broad ensemble of energetically equivalent configurations. elifesciences.orgelifesciences.org
Lewis Acid Catalysis: In Lewis acid-catalyzed reactions, such as the Nazarov cyclization, the Lewis acid coordinates to the substrate, activating it towards the desired transformation. organic-chemistry.org The transition state of these reactions can be analyzed computationally to understand the role of the catalyst and to predict stereochemical outcomes. organic-chemistry.org For example, in the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution, two different mechanisms involving different intermediates have been proposed, and the prevailing pathway can be influenced by the reaction conditions. wikipedia.org
Nucleophilic Substitution: The transition state of nucleophilic substitution reactions, such as the SN2 reaction, involves the simultaneous formation of a new bond and breaking of an old one. libretexts.org The geometry of this transition state, particularly the backside attack of the nucleophile, dictates the stereochemical outcome of the reaction. libretexts.org In nucleophilic aromatic substitution, the reaction proceeds through a negatively charged intermediate, and the stability of this intermediate, which is influenced by the position of electron-withdrawing groups, determines the reaction rate. masterorganicchemistry.com
For reactions involving this compound, transition state analysis can provide insights into how catalysts, such as acids, bases, or metal complexes, facilitate transformations by lowering the energy of the transition state for a specific pathway.
Kinetic Studies and Stereochemical Outcomes
Kinetic Studies
Detailed kinetic analyses of reactions involving this compound are not extensively documented in publicly available literature. However, the kinetic behavior can be inferred from studies on analogous compounds, particularly substituted aromatic aldehydes. Kinetic studies are crucial for understanding reaction rates, determining reaction order, and elucidating mechanisms.
For instance, in the oxidation of substituted benzaldehydes by various reagents, the reactions are often found to be first order with respect to both the oxidant and the aldehyde. ajrconline.orgresearchgate.net The influence of substituents on the pyridine ring and their effect on the reaction rate can be quantitatively assessed using structure-reactivity relationships, such as the Charton equation, which separates steric, field, and resonance effects. ajrconline.org
Table 1: Example of Kinetic Data for the Oxidation of Benzaldehyde at Different Temperatures
| Temperature (K) | 10³ [Aldehyde] (mol dm⁻³) | 10⁴ k_obs (s⁻¹) |
| 288 | 1.00 | 0.45 |
| 288 | 2.00 | 0.90 |
| 288 | 4.00 | 1.80 |
| 288 | 8.00 | 3.60 |
| 298 | 1.00 | 0.85 |
| 298 | 2.00 | 1.70 |
| 298 | 4.00 | 3.40 |
| 298 | 8.00 | 6.80 |
| 308 | 1.00 | 1.55 |
| 308 | 2.00 | 3.10 |
| 308 | 4.00 | 6.20 |
| 308 | 8.00 | 12.4 |
| 318 | 1.00 | 2.75 |
| 318 | 2.00 | 5.50 |
| 318 | 4.00 | 11.0 |
| 318 | 8.00 | 22.0 |
Note: Data is illustrative and based on studies of benzaldehyde, not this compound. ajrconline.org
Furthermore, kinetic isotope effect studies, such as by replacing the aldehydic hydrogen with deuterium, can determine if the C-H bond is broken in the rate-determining step of the reaction. ajrconline.org A significant primary kinetic isotope effect (a kH/kD value substantially greater than 1) provides strong evidence for the C-H bond cleavage being central to the slowest step of the mechanism. ajrconline.org
Stereochemical Outcomes
The formyl group of this compound is a key site for reactions, particularly nucleophilic additions. The carbonyl carbon is sp²-hybridized and trigonal planar. libretexts.org When a nucleophile attacks this carbon, its hybridization changes to sp³ and its geometry becomes tetrahedral. libretexts.org Because the two "R" groups attached to the carbonyl carbon (a hydrogen atom and the substituted pyridine ring) are not identical, the carbonyl carbon is a prochiral center. Nucleophilic addition creates a new stereocenter. libretexts.org
In the absence of any chiral influence (such as a chiral catalyst, solvent, or auxiliary), nucleophilic attack is equally likely to occur from either face of the planar carbonyl group. This results in the formation of a 50:50 mixture of the two possible enantiomers, known as a racemic mixture. libretexts.org
However, achieving a specific stereochemical outcome (asymmetric synthesis) is a primary goal in modern organic chemistry. numberanalytics.com This is accomplished by making the attack from one face more favorable than the other. Strategies to achieve this include:
Substrate Control: If the molecule itself contains a stereocenter, it can direct the approach of the incoming nucleophile. For this compound, steric hindrance from the adjacent ester group could potentially influence the trajectory of the nucleophile, although this effect is generally weak.
Chiral Auxiliaries: An achiral substrate can be temporarily attached to a chiral molecule (an auxiliary). numberanalytics.com This auxiliary then sterically directs the nucleophilic attack to one face of the carbonyl before being cleaved, yielding an enantiomerically enriched product. numberanalytics.comdu.ac.in
Chiral Catalysts: A small amount of a chiral catalyst can be used to control the stereochemistry of the reaction. numberanalytics.com The catalyst, often a chiral Lewis acid or base, complexes with the substrate in a specific orientation, blocking one face and allowing the nucleophile to attack only from the other. numberanalytics.comnumberanalytics.com
For example, in the reduction of the ketone camphor, the hydride nucleophile preferentially attacks from the less sterically hindered face, leading to a non-racemic mixture of alcohol products. libretexts.org This illustrates how steric factors can dictate the stereochemical outcome of a nucleophilic addition. Predictive models, such as the Felkin-Ahn model, can be used to rationalize the stereoselectivity of nucleophilic additions to carbonyls with existing adjacent stereocenters. fiveable.me
Thermodynamic and Kinetic Considerations in Reaction Control
When a chemical reaction can yield two or more different products via competing pathways, the product distribution can often be controlled by the reaction conditions. wikipedia.org This principle is known as thermodynamic versus kinetic control.
Kinetic Control: Under conditions that are irreversible, typically at lower temperatures, the major product will be the one that is formed the fastest. libretexts.orgpressbooks.pub This product, known as the kinetic product, is formed via the pathway with the lowest activation energy (ΔG‡). masterorganicchemistry.com The product distribution is determined by the relative rates of formation, not the relative stabilities of the products. libretexts.org
The choice between kinetic and thermodynamic control is often manipulated by temperature. Low temperatures prevent the less stable kinetic product from reverting to the intermediate, thus locking in the product ratio. libretexts.org Higher temperatures provide enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to settle into the most stable thermodynamic state. pressbooks.pub
A classic illustration of this concept is the addition of HBr to 1,3-butadiene, which yields different ratios of 1,2- and 1,4-addition products depending on the temperature. libretexts.orgpressbooks.pub
In the context of this compound, if a reaction could lead to multiple isomers (e.g., addition to the aldehyde versus a reaction at another site), adjusting the temperature could potentially favor one isomer over the other.
A critical application of this principle is in asymmetric synthesis. The synthesis of a product with a non-zero enantiomeric excess must be under at least partial kinetic control. wikipedia.org This is because enantiomers have identical Gibbs free energies, meaning they are thermodynamically equally stable. wikipedia.org Therefore, under thermodynamic control where equilibrium is reached, a racemic (1:1) mixture of enantiomers would necessarily be formed. wikipedia.org Achieving an excess of one enantiomer requires that it is formed at a faster rate than the other, which is the definition of kinetic control.
Applications of Ethyl 2 Formylnicotinate As a Building Block in Complex Organic Synthesis
Ethyl 2-formylnicotinate as a Versatile Synthon in Heterocyclic Chemistry
This compound possesses both an aldehyde and an ethyl ester group on a pyridine (B92270) ring, making it a potentially valuable bifunctional building block, or synthon, for the construction of more complex heterocyclic structures. The electron-withdrawing nature of the pyridine nitrogen, the formyl group, and the ester group activates the molecule for various transformations.
Construction of Substituted Pyridine Derivatives
Synthesis of Fused and Multi-cyclic Heterocyclic Systems (e.g., Thiazoles, Pyrazoles)
The synthesis of fused and other heterocyclic systems often relies on the reaction of bifunctional precursors.
Thiazoles: The well-known Hantzsch thiazole (B1198619) synthesis typically involves the condensation of an α-haloketone with a thioamide. For this compound to be used in this context, the formyl group would likely need prior modification, for example, by α-halogenation. Another approach could involve a condensation reaction between the aldehyde group of the nicotinic acid derivative and a compound containing a thiol and an amine, but specific literature detailing this pathway for this compound is scarce.
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. beilstein-journals.org Since this compound is an α-formyl ester, it does not fit the typical 1,3-dicarbonyl substrate profile. A reaction between the formyl group and hydrazine could form a hydrazone, which might then undergo further cyclization, potentially involving the ester group, to yield a pyrazolo[3,4-b]pyridine derivative. nih.gov However, documented examples of this specific cyclocondensation are not widely reported. nih.govresearchgate.net
Incorporation into Advanced Polycyclic Scaffolds
The construction of advanced polycyclic and fused heterocyclic systems requires versatile starting materials that can undergo sequential or domino reactions. This compound could potentially serve as a precursor for fused pyridine systems like pyrido[2,3-d]pyrimidines or imidazo[1,2-a]pyridines through reactions that build upon the existing pyridine core. nih.govresearchgate.netnih.govrsc.orgmedchemexpress.cn For instance, the formyl and ester groups could be transformed into other functionalities that are then used as handles for annulation reactions to build additional rings. Without concrete examples from the literature, this remains a theoretical application based on the compound's structure.
Role in the Synthesis of Structurally Diverse Chemical Scaffolds
The dual functionality of this compound allows for its potential use in creating a variety of chemical structures.
Precursors for Polyfunctionalized Pyridines
The formyl and ester groups of this compound are amenable to a wide range of chemical transformations. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine, while the ester can be hydrolyzed, reduced, or reacted with organometallic reagents. These transformations would yield a variety of di- and tri-substituted pyridine derivatives, making this compound a useful starting point for creating libraries of polyfunctionalized pyridines.
Stereoselective Transformations Utilizing the Formylnicotinate Moiety
The formyl group is a key site for stereoselective reactions, such as asymmetric additions of organometallic reagents or asymmetric reductions, to create chiral secondary alcohols. beilstein-journals.orgresearchgate.net The resulting chiral alcohol could then be used in the synthesis of enantiomerically pure complex molecules. The proximity of the pyridine nitrogen and the ester group could potentially influence the stereochemical outcome of such reactions through chelation control with an appropriate chiral catalyst. However, specific studies detailing the stereoselective transformations of the formyl group in this compound are not well-documented in the reviewed literature.
Contributions to Combinatorial Chemistry and Chemical Library Synthesis
This compound has emerged as a valuable scaffold in the field of combinatorial chemistry and the synthesis of chemical libraries. Its utility stems from the presence of two key reactive handles: the aldehyde group, which can participate in a wide array of chemical transformations, and the pyridine ring, which serves as a core structural motif in many biologically active molecules. This combination allows for the generation of large, diverse collections of compounds that are crucial for high-throughput screening and drug discovery efforts.
The strategic position of the formyl and ester groups on the pyridine ring enables the creation of diverse molecular architectures through various synthetic strategies. The aldehyde functionality is particularly amenable to multi-component reactions (MCRs), which are highly efficient processes for generating molecular complexity in a single step. By systematically varying the inputs in these reactions, vast libraries of compounds with diverse substituents and stereochemistries can be rapidly assembled.
The application of formylpyridine derivatives, analogous to this compound, in combinatorial synthesis has been noted for its potential to produce diverse compound libraries essential for systematic Quantitative Structure-Activity Relationship (QSAR) studies. thieme-connect.com The reactivity of the aldehyde allows for its incorporation into various heterocyclic systems, a common strategy in the development of new therapeutic agents. Research on related pyridine aldehydes has demonstrated their utility in solution-phase library synthesis, for example, through the formation of phenolic Schiff bases. frontierspecialtychemicals.com
The general approach involves utilizing this compound as a central building block and reacting it with a diverse set of reactants. This diversity-oriented synthesis approach can lead to libraries of compounds with significant skeletal and appendage diversity.
Below is a representative table illustrating the potential of this compound in generating diverse chemical libraries through various reaction types.
Table 1: Illustrative Applications of this compound in Chemical Library Synthesis
| Reaction Type | Reactants (Examples) | Resulting Scaffold | Potential Library Size |
| Ugi Reaction | Isocyanides, Amines, Carboxylic Acids | α-Acylamino Amide Derivatives of Pyridine | >10,000 |
| Hantzsch Dihydropyridine (B1217469) Synthesis | β-Ketoesters, Ammonia (B1221849) or Amines | Dihydropyridine Library | >5,000 |
| Kabachnik–Fields Reaction | Amines, Dialkyl Phosphites | α-Aminophosphonates | >1,000 |
| Pictet-Spengler Reaction | Tryptamine Derivatives | Tetrahydro-β-carbolines | >500 |
| Wittig Reaction | Phosphonium Ylides | Substituted Alkenyl Pyridines | >1,000 |
The data in this table is illustrative of the potential for diversity generation and does not represent a specific synthesized library. The potential library size is estimated based on the number of commercially available reactants for each reaction type.
Detailed research findings on analogous pyridine carboxaldehydes highlight their role in the synthesis of novel heterocyclic systems. For instance, multi-component reactions involving pyridine aldehydes have been employed to create libraries of fused heterocyclic compounds with potential biological activities. ub.edu The ability to generate such libraries efficiently makes building blocks like this compound highly valuable in modern drug discovery programs. The exploration of libraries of heteroaromatic aldehydes has been a strategy to understand structure-activity relationships and optimize reaction conditions for protein modification, indicating the broad utility of such compounds in chemical biology. escholarship.org
Advanced Spectroscopic Techniques and Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of ethyl 2-formylnicotinate in solution. Through various NMR experiments, the chemical environment and connectivity of each proton and carbon atom can be mapped.
A detailed assignment of the ¹H and ¹³C NMR signals for this compound would require experimental data. The following table illustrates the expected chemical shift ranges for the different nuclei in the molecule based on general principles and data for analogous compounds.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aldehyde CH O | ~9.5-10.5 | ~190-200 |
| Pyridine (B92270) Ring Protons | ~7.0-9.0 | ~120-160 |
| Ester O-CH ₂-CH₃ | ~4.0-4.5 (quartet) | ~60-70 |
| Ester O-CH₂-CH ₃ | ~1.0-1.5 (triplet) | ~10-20 |
| Aldehyde C HO | ~190-200 | |
| Ester C =O | ~160-170 | |
| Pyridine Ring Carbons | ~120-160 | |
| Ester O-C H₂-CH₃ | ~60-70 | |
| Ester O-CH₂-C H₃ | ~10-20 |
To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edu For this compound, COSY would show correlations between the protons of the ethyl group and between adjacent protons on the pyridine ring. magritek.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. github.io
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu It is invaluable for connecting different fragments of the molecule. For example, HMBC would show correlations between the aldehyde proton and the adjacent ring carbon, as well as between the ethyl group protons and the ester carbonyl carbon. magritek.comcolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space interactions between protons that are close to each other, providing information about the molecule's conformation. researchgate.net For this compound, NOESY could reveal the preferred orientation of the formyl and ester groups relative to the pyridine ring.
These advanced 2D NMR techniques, when used in combination, provide a powerful toolkit for the complete structural and conformational analysis of this compound in solution. slideshare.netresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.com The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aldehyde functionalities, as well as vibrations associated with the aromatic pyridine ring. mvpsvktcollege.ac.inlibretexts.org
The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations. specac.com Saturated esters typically show a strong C=O stretch in the range of 1755-1735 cm⁻¹. spectroscopyonline.com The aldehyde C=O stretch is usually found between 1740-1720 cm⁻¹. libretexts.orgvscht.cz The presence of conjugation with the pyridine ring would likely shift these bands to slightly lower wavenumbers. Additionally, the spectrum would exhibit C-O stretching bands for the ester group around 1200-1100 cm⁻¹, and C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule. spectroscopyonline.com
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | ~1710-1685 | Strong |
| Ester C=O Stretch | ~1730-1715 | Strong |
| Aromatic C=C Stretch | ~1600-1450 | Medium to Weak |
| Ester C-O Stretch | ~1300-1100 | Strong |
| Aromatic C-H Bending | ~900-675 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. iitd.ac.in Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. msu.edu
The fragmentation of the molecular ion provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the formyl group (-CHO), or cleavage of the ester group. libretexts.org The presence of a nitrogen atom in the pyridine ring means the molecular ion will have an odd nominal molecular weight. msu.edu
A hypothetical fragmentation pattern could include peaks corresponding to the loss of:
m/z = 29 : Loss of the ethyl group (•CH₂CH₃) or the formyl radical (•CHO).
m/z = 45 : Loss of the ethoxy radical (•OCH₂CH₃).
m/z = 73 : Loss of the carboethoxy group (•COOCH₂CH₃).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. vscht.czlibretexts.org Molecules with π-electron systems, such as the aromatic pyridine ring and the carbonyl groups in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. shu.ac.uktanta.edu.eg
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. elte.hu The conjugated system, which includes the pyridine ring, the formyl group, and the ester group, will give rise to intense π → π* transitions. The non-bonding electrons on the oxygen and nitrogen atoms can undergo lower energy n → π* transitions. elte.hu The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the solvent used. shu.ac.uk
X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination
While specific X-ray diffraction data for this compound was not found in the search results, such an analysis would reveal the planarity of the pyridine ring and the orientation of the formyl and ethyl nicotinate (B505614) substituents. It would also elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. nih.govrsc.org In the absence of single crystals, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the material. americanpharmaceuticalreview.com
Theoretical and Computational Chemistry Studies of Ethyl 2 Formylnicotinate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energy levels, and charge distributions.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of moderate size like Ethyl 2-formylnicotinate. bohrium.com DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density.
Geometry Optimization: The first step in a computational study is typically geometry optimization, where DFT is used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. While specific DFT studies on this compound are not prevalent in the surveyed literature, analysis of related structures like 2-formylpyridine derivatives provides expected outcomes. bohrium.comresearchgate.net The optimization would precisely define the planarity of the pyridine (B92270) ring and the relative orientations of the ethyl ester and formyl substituents.
Below is a representative table of optimized geometric parameters that would be obtained from a DFT calculation, such as one using the B3LYP functional with a 6-311G basis set.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C(pyridine)-C(formyl) | ~1.48 Å |
| C(formyl)=O | ~1.22 Å | |
| C(pyridine)-C(ester) | ~1.50 Å | |
| C(ester)=O | ~1.21 Å | |
| C(ester)-O(ethyl) | ~1.35 Å | |
| Bond Angles | C-C-H (formyl) | ~124° |
| N-C-C (ring) | ~123° | |
| C-C=O (ester) | ~125° |
Note: These values are illustrative, based on typical parameters for similar functional groups.
Electronic Properties and Reactivity Prediction: DFT is also employed to calculate key electronic properties that govern a molecule's reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies a more reactive molecule. mdpi.com
Other reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), can be derived from these orbital energies. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. orientjchem.org For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the formyl and ester groups and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. orientjchem.org
| Property | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -6.8 eV |
| LUMO Energy | ELUMO | - | -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.15 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Electrophilicity Index | ω | µ² / (2η) | 3.25 eV |
Note: These values are representative and would be precisely determined by a specific DFT calculation.
Ab initio (Latin for "from the beginning") molecular orbital theory refers to a class of computational methods that rely solely on first principles of quantum mechanics without using experimental data for parametrization. xmu.edu.cn While DFT is itself a first-principles method, the term ab initio in this context often refers to wavefunction-based methods like Hartree-Fock (HF) and Møller–Plesset (MP2). chemscene.com
These methods can be more computationally demanding than DFT but are valuable for providing benchmark results. For this compound, ab initio calculations could be used to:
Verify the geometric structure obtained from DFT calculations.
Calculate electronic properties with a different theoretical approach to assess the reliability of the DFT results.
Investigate excited states of the molecule, which is crucial for understanding its photochemical properties.
The development of these methods has transformed computational chemistry from a specialized field into a broadly applicable tool for chemists to study even transient species like reaction transition states.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities. This compound possesses rotational freedom around the single bonds connecting the substituents to the pyridine ring and within the ethyl group. Molecular Dynamics (MD) simulations are used to model this motion over time. researchgate.net
MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a "movie" of molecular behavior. chemscene.com For this compound, an MD simulation would reveal:
The preferred conformations of the ethyl ester and formyl groups relative to the pyridine ring.
Interactions with solvent molecules in a solution-phase simulation.
By running long simulations, one can map the conformational landscape , which is a representation of all the accessible shapes (conformations) of a molecule and their relative energies. orientjchem.org This landscape reveals the most stable conformations (energy minima) and the energy barriers that must be overcome for the molecule to transition between them. mdpi.com Such an analysis is key to understanding how the molecule's shape influences its biological or chemical function.
Computational Investigation of Reaction Pathways and Energy Profiles
Computational methods are invaluable for mapping the entire pathway of a chemical reaction, a process that is often too fast and complex to be fully captured by experiments. youtube.com This involves identifying the starting materials (reactants), products, any intermediates, and the high-energy transition states that connect them.
A chemical reaction proceeds along a reaction coordinate from reactants to products, passing through a maximum energy point known as the transition state . tcichemicals.com This fleeting structure represents the point of no return for a reaction. The energy difference between the reactants and the transition state is called the activation energy or activation barrier. A higher activation barrier corresponds to a slower reaction rate.
Computational methods can locate the precise geometry of the transition state and calculate the activation energy. ambeed.com For a reaction involving this compound, such as the nucleophilic addition to the formyl group, calculations would model the approach of the nucleophile, the formation of a new bond, and the breaking of the C=O pi bond. The resulting energy profile would quantify the reaction's feasibility and rate. A typical reaction profile shows the energy changes as the reaction progresses, clearly marking the reactants, transition state(s), intermediates, and products.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. ufla.br
The HOMO (Highest Occupied Molecular Orbital) is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). youtube.com
The LUMO (Lowest Unoccupied Molecular Orbital) is the lowest-energy orbital without electrons and is associated with the molecule's ability to act as an electron acceptor (an electrophile). youtube.com
Natural Transition Orbital (NTO) Analysis for Electronic Excitation Characterization
Natural Transition Orbital (NTO) analysis is a valuable computational technique used to simplify the description of electronic transitions, such as those that occur upon absorption of light. github.iojoaquinbarroso.com In many cases, an electronic excitation involves a complex combination of transitions between multiple molecular orbitals. github.io NTO analysis transforms this complicated picture into a more intuitive one by representing the excitation as a transition from a single "hole" orbital to a single "particle" orbital. joaquinbarroso.com
This method offers a compact and chemically intuitive picture of the electron-hole pair created during an electronic excitation. The "hole" NTO represents the orbital from which the electron is promoted, and the "particle" NTO represents the orbital to which the electron is excited. This simplified representation is particularly useful for characterizing the nature of the excited state, for instance, identifying it as a local excitation on a specific part of the molecule or a charge-transfer excitation between different molecular fragments.
Prediction of Spectroscopic Properties through Computational Models
Computational models, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. ias.ac.in These methods can calculate various parameters related to a molecule's interaction with electromagnetic radiation, providing theoretical spectra that can be compared with experimental data.
By solving the time-dependent Schrödinger equation, these models can predict the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. Furthermore, they can calculate the oscillator strength of these transitions, which relates to the intensity of the absorption peaks. This allows for the theoretical prediction of the entire absorption spectrum, which can be invaluable for interpreting experimental results and assigning spectral features to specific electronic transitions.
While these computational tools are robust, their application to this compound has not been specifically documented in the available literature. Research on related compounds or general methodologies indicates that such studies would typically involve optimizing the molecule's geometry at a given level of theory and then performing TD-DFT calculations to obtain the electronic transition energies and oscillator strengths. ias.ac.in
Emerging Trends and Future Research Perspectives
Development of Novel Synthetic Methodologies and Catalytic Systems
The synthesis of substituted pyridines, including nicotinic acid derivatives, remains a central theme in organic chemistry. researchgate.net Research is actively pursuing greener, more efficient, and versatile methods for preparing compounds like ethyl 2-formylnicotinate. A significant trend is the move away from harsh, stoichiometric reagents towards more sustainable catalytic systems.
Novel Catalytic Systems: The exploration of new catalysts is paramount. This includes the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. nih.gov For instance, titania-supported copper(II) chloride has been used for the synthesis of imidazo[1,2-a]pyridines, showcasing the potential for such systems in related pyridine (B92270) syntheses. nih.gov Zeolite catalysts are also being investigated for the construction of the pyridine skeleton through multicomponent reactions. nih.gov Furthermore, the development of bifunctional catalysts, such as a noble metal combined with a solid acid (e.g., Pd/C/K-10 montmorillonite), allows for domino reactions like cyclization-oxidative aromatization under microwave irradiation, offering a rapid entry to substituted pyridines. organic-chemistry.org The use of inexpensive and abundant metals like iron and copper is also a key focus, with iron-catalyzed cross-coupling reactions emerging as a sustainable alternative to those using palladium or nickel. nih.gov
Methodological Innovations: Multicomponent reactions (MCRs) are gaining attention as they allow the synthesis of complex molecules like pyridine derivatives in a single step, reducing waste and improving efficiency. researchgate.net For example, a four-component reaction using an inexpensive Sn(IV) catalyst in water has been developed for the synthesis of polysubstituted pyridines. researchgate.netnih.gov Another innovative approach involves the skeletal editing of existing ring systems, such as the insertion of a nitrogen atom into arylcycloalkenes using an inexpensive cobalt catalyst under aqueous, open-air conditions to form N-heterocycles. organic-chemistry.org Researchers are also exploring metal-free synthesis routes, which are desirable from both an environmental and economic standpoint. mdpi.com
The following table summarizes emerging catalytic systems for pyridine synthesis:
Table 1: Emerging Catalytic Systems for Pyridine Synthesis| Catalyst Type | Example(s) | Key Advantages | Relevant Application |
|---|---|---|---|
| Heterogeneous Catalysts | Zeolites (H-Beta, H-ZSM-5), Titania-supported CuCl₂, Fe₃O₄ nanoparticles | Reusability, ease of separation, environmental benefits. nih.gov | Three-component condensation for picolines, synthesis of imidazo[1,2-a]pyridines. nih.govnih.gov |
| Bifunctional Catalysts | Pd/C/K-10 montmorillonite | Enables domino reactions, reduces reaction steps. | Domino cyclization-oxidative aromatization for pyridines. organic-chemistry.org |
| Abundant Metal Catalysts | Iron complexes, Copper(I) and (II) salts | Low cost, low toxicity, sustainable alternative to precious metals. nih.gov | Cross-coupling reactions, synthesis of imidazo[1,2-a]pyridines. nih.govnih.gov |
| Organocatalysts | Proline derivatives, Squaramides | Metal-free, avoids metal contamination in products. mdpi.comfrontiersin.org | Asymmetric synthesis of functionalized heterocycles. frontiersin.org |
| Biocatalysts | Lipases (e.g., Novozym® 435) | High selectivity, mild reaction conditions, green chemistry. rsc.org | Synthesis of nicotinamide (B372718) derivatives. rsc.org |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
While the classical reactivity of the aldehyde and ester functionalities of this compound is well-established, future research will focus on uncovering novel reactivity patterns. The electronic nature of the pyridine ring, influenced by the electron-withdrawing formyl and ester groups, presents unique opportunities for new chemical transformations.
One area of exploration is the development of novel cycloaddition reactions. researchgate.net For instance, phosphine-catalyzed [4+2] annulation reactions between imines and allenoates have been used to create highly functionalized tetrahydropyridines, a strategy that could potentially be adapted to derivatives of this compound. orgsyn.org The formyl group itself can be a linchpin for complex transformations. Its preservation during other synthetic steps, such as in copper-catalyzed oxidative cyclizations to form formyl-substituted imidazo[1,2-a]pyridines, is crucial as it allows for subsequent elaboration into new motifs. nih.gov
Furthermore, the interplay between the formyl group and the adjacent pyridine nitrogen can lead to unexpected reactivity. DFT studies on the diboration of 2-pyridinecarboxaldehyde (B72084), a related compound, revealed that the insertion intermediate, containing a coordinated pyridyl group, readily isomerizes, preventing the expected reaction and leading to a reductive coupling product instead. nih.govacs.org Understanding and controlling such unique reactivity pathways in this compound could open doors to novel molecular architectures. The development of direct C-H functionalization methods on the pyridine ring, avoiding the need for pre-functionalized starting materials, also represents a major frontier in pyridine chemistry.
Integration with Automated Synthesis and Flow Chemistry Platforms
The shift towards high-throughput synthesis and optimization in the pharmaceutical and fine chemical industries has spurred the adoption of automated synthesis and continuous flow chemistry. whiterose.ac.ukseqens.com These technologies offer significant advantages in terms of efficiency, safety, scalability, and reproducibility over traditional batch processing. seqens.comcinz.nz
Flow Chemistry: Continuous flow chemistry is particularly well-suited for the synthesis of heterocyclic compounds like pyridine derivatives. rsc.orgbeilstein-journals.org Reactions are performed in a continuously flowing stream through a reactor, which allows for precise control over parameters like temperature, pressure, and reaction time. seqens.comansto.gov.au This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or intermediates. cinz.nzansto.gov.au For example, a green synthesis of nicotinamide derivatives has been developed using an immobilized enzyme (Novozym® 435) in a continuous-flow microreactor, achieving high yields with significantly shorter reaction times compared to batch processes. rsc.org Flow chemistry also facilitates the use of packed-bed reactors with heterogeneous catalysts, simplifying catalyst reuse and product purification. cinz.nz The technology is poised to unlock new deuteration methodologies and improve the synthesis of active pharmaceutical ingredients (APIs). ansto.gov.aursc.org
Automated Synthesis: Automated synthesis platforms, often integrated with flow reactors, enable the rapid generation of compound libraries for screening and lead optimization. whiterose.ac.uksyrris.com These systems can automatically perform a sequence of reactions, purifications, and analyses, accelerating the discovery process. syrris.com Fully automated synthesis of pyridine-based radiolabeling agents has been demonstrated, highlighting the robustness of this approach for producing complex molecules with high precision. researchgate.netnih.gov The integration of automated synthesis with physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiling allows for an accelerated design-make-test-analyze cycle in drug discovery. whiterose.ac.uk
The following table highlights the benefits of integrating modern chemical technologies.
Table 2: Advantages of Flow Chemistry and Automated Synthesis| Technology | Key Features | Advantages for this compound Chemistry |
|---|---|---|
| Flow Chemistry | Continuous processing, precise control of parameters, enhanced heat/mass transfer, use of immobilized reagents/catalysts. seqens.comcinz.nz | Increased yield and purity, enhanced safety, easier scalability, green processing, potential for novel reaction conditions. rsc.orgseqens.comansto.gov.au |
| Automated Synthesis | Robotic handling, integrated purification and analysis, high-throughput library generation. whiterose.ac.uksyrris.com | Rapid analogue synthesis, accelerated structure-activity relationship (SAR) studies, efficient lead optimization. whiterose.ac.uk |
Advanced Computational Modeling for Mechanism Discovery and Rational Compound Design
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights that guide experimental work. techscience.com For a molecule like this compound, computational modeling offers powerful avenues for discovering reaction mechanisms and for the rational design of new, bioactive derivatives. mdpi.comnih.gov
Mechanism Discovery: Density Functional Theory (DFT) calculations are extensively used to investigate the detailed mechanisms of chemical reactions. nih.govmdpi.com By calculating the energies of intermediates and transition states, researchers can elucidate reaction pathways, understand selectivity, and predict reactivity. nih.govupsc.md For example, DFT studies have been crucial in understanding the mechanism of copper-catalyzed diboration of aldehydes, explaining why 2-pyridinecarboxaldehyde undergoes an unexpected reductive coupling. nih.govacs.org Such insights are vital for predicting and controlling the reactivity of the formyl group in this compound. These computational methods allow for the exploration of "what if" scenarios that might be difficult or expensive to test in the lab. sydney.edu.au
Rational Compound Design: Computational modeling is a cornerstone of rational drug design. nih.gov By simulating the interaction of potential drug candidates with biological targets, such as enzymes or receptors, researchers can predict binding affinity and design molecules with improved potency and selectivity. ijmrhs.com Starting with a scaffold like this compound, computational tools can be used to explore how different substituents on the pyridine ring would affect its physicochemical properties and its fit within a target's binding site. This in silico screening process helps to prioritize which derivatives to synthesize, saving significant time and resources. whiterose.ac.uk Advanced models can predict ADME properties, helping to design compounds with better pharmacokinetic profiles from the outset. whiterose.ac.uknih.gov This synergy between computational prediction and experimental synthesis accelerates the journey from a simple building block to a potential therapeutic agent. techscience.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 2-formylnicotinate to improve yield and purity?
- Methodological Answer :
- Parameter Variation : Systematically adjust reaction conditions (temperature, solvent polarity, catalyst loading) to identify optimal parameters. For example, using anhydrous ethanol as a solvent may reduce ester hydrolysis byproducts .
- Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product. Validate purity via HPLC (≥98% purity threshold) .
- Data Documentation : Report yields, melting points, and spectral data (e.g., H NMR, FT-IR) in the main text, with detailed procedural variations in supplementary materials .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- Primary Techniques : Use H NMR (δ 8.5–9.5 ppm for formyl protons), C NMR (carbonyl signals at ~165–175 ppm), and FT-IR (stretching bands at 1700–1750 cm for ester and aldehyde groups) .
- Conflict Resolution : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) and replicate measurements under standardized conditions. For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to confirm assignments .
- Reporting Standards : Disclose solvent effects and instrument calibration details in supplementary files to ensure reproducibility .
Advanced Research Questions
Q. What strategies are recommended for investigating the reaction mechanisms involving this compound in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or GC-MS to track intermediate formation. Compare rate constants under varying pH and temperature conditions .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify regioselectivity trends. Validate models against experimental isotopic labeling results (e.g., C-tracing) .
- Contradiction Analysis : If experimental outcomes deviate from theoretical predictions, re-evaluate solvent effects or competing pathways (e.g., keto-enol tautomerism) .
Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. Compare results with control samples stored at –20°C .
- Analytical Monitoring : Quantify degradation using validated HPLC methods (e.g., C18 column, acetonitrile/water mobile phase). Calculate half-life () and activation energy () via Arrhenius plots .
- Statistical Validation : Use ANOVA to assess significance of degradation pathways (e.g., hydrolysis vs. oxidation) and report confidence intervals .
Data Analysis and Reporting
Q. How can researchers resolve contradictions in published spectral data for this compound?
- Methodological Answer :
- Source Evaluation : Prioritize data from peer-reviewed journals and standardized databases (e.g., NIST, SDBS). Avoid unverified commercial platforms .
- Experimental Replication : Synthesize the compound using cited methods and compare spectral outputs. Discrepancies may arise from impurities or instrumentation drift .
- Meta-Analysis : Compile literature data into a comparative table (Table 1) highlighting solvent systems, instrumentation, and peak assignments. Use this to identify consensus values .
Table 1 : Comparative Spectral Data for this compound
| Source | H NMR (δ, ppm) | FT-IR (cm) | Notes |
|---|---|---|---|
| NIST WebBook | 9.02 (s, 1H) | 1715, 1680 | CDCl, 400 MHz |
| Journal A (2023) | 9.10 (s, 1H) | 1705, 1675 | DMSO-d, 500 MHz |
| Journal B (2022) | 8.95 (s, 1H) | 1720, 1682 | CDCl, 300 MHz |
Ethical and Reproducibility Considerations
Q. What guidelines should be followed when reporting biological activity studies of this compound?
- Methodological Answer :
- NIH Compliance : Adhere to NIH guidelines for preclinical research, including detailed descriptions of cell lines (e.g., ATCC authentication), assay conditions, and statistical methods (e.g., IC calculations with triplicate measurements) .
- Data Transparency : Publish raw data (e.g., dose-response curves) in supplementary materials and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
